8-Aminooctanoic acid

Description

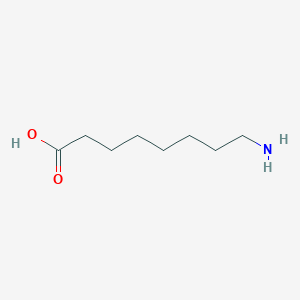

Structure

3D Structure

Properties

IUPAC Name |

8-aminooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXNEWQGGVUVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27306-03-2 | |

| Record name | Octanoic acid, 8-amino-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27306-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00143007 | |

| Record name | omega-Aminocaprylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002-57-9 | |

| Record name | 8-Aminooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | omega-Aminocaprylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1002-57-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | omega-Aminocaprylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-aminooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-AMINOOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8H8HFT75V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of 8-Aminooctanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminooctanoic acid (8-AOA) is an ω-amino acid, a class of compounds characterized by a terminal amino group and a carboxylic acid group separated by a hydrocarbon chain. This bifunctional nature makes it a versatile building block in various chemical syntheses, including the production of polyamides and as a linker in pharmaceutical applications. This guide provides a comprehensive overview of the core physicochemical properties of 8-AOA, details established experimental methodologies for their determination, and presents visual representations of its chemical behavior and relevant experimental workflows.

Chemical Identity and Structure

8-Aminooctanoic acid is systematically named 8-aminooctanoic acid. It is also commonly referred to as 8-aminocaprylic acid. In biological and aqueous environments, it primarily exists as a zwitterion, with a protonated amino group and a deprotonated carboxyl group.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 8-aminooctanoic acid |

| CAS Number | 1002-57-9 |

| Molecular Formula | C₈H₁₇NO₂ |

| Synonyms | 8-Aminocaprylic acid, ω-Aminocaprylic acid |

| Molecular Weight | 159.23 g/mol |

| SMILES | C(CCCC(=O)O)CCCN[1] |

| InChI Key | UQXNEWQGGVUVQA-UHFFFAOYSA-N |

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of 8-Aminooctanoic acid. Where available, experimentally determined values are provided. Predicted values, often derived from computational models, are clearly indicated and should be considered as estimates.

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Physical State | White to slightly beige crystalline powder.[2] | |

| Melting Point | 194 °C (decomposes) | Literature values range from 191-196 °C.[3][4] |

| Boiling Point | 286.0 ± 23.0 °C | Predicted value.[2] Amino acids often decompose before boiling at atmospheric pressure. |

| Water Solubility | 31 mg/mL (194.68 mM)[4]; Soluble in water.[3] | |

| logP (Octanol-Water) | -2.55 | Predicted value.[5] The negative value indicates high hydrophilicity. |

| pKa (Carboxyl Group) | 4.76 ± 0.10 | Predicted value.[2] |

| pKa (Amino Group) | ~10.6 (Typical for primary amines) | Estimated based on similar structures. |

| Density | 1.050 g/cm³ | Predicted value.[2] |

Acid-Base Properties and Zwitterionic Nature

As an amino acid, 8-AOA exhibits amphoteric properties, meaning it can act as both an acid and a base. The carboxylic acid group can donate a proton, and the amino group can accept a proton. In aqueous solution, 8-AOA exists in different ionic forms depending on the pH. Near neutral pH, it predominantly exists as a zwitterion, with a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻).

The diagram below illustrates the acid-base equilibrium of 8-Aminooctanoic acid and its predominant forms at different pH ranges.

Caption: Ionization states of 8-Aminooctanoic acid at varying pH.

Experimental Protocols

This section details the standard methodologies for determining key physicochemical properties of amino acids like 8-AOA.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) for the carboxyl and amino groups can be determined by potentiometric titration.

Methodology:

-

Preparation: A known concentration of 8-Aminooctanoic acid is dissolved in deionized water. The solution is placed in a jacketed beaker to maintain a constant temperature.

-

Titration Setup: A calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) are placed in the solution.

-

Acidification: The 8-AOA solution is first titrated with the strong acid to fully protonate both the carboxyl and amino groups.

-

Titration with Base: The resulting acidic solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the base.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The curve will show two equivalence points, corresponding to the deprotonation of the carboxyl group and the amino group.

-

pKa Determination: The pKa for each group is the pH at the half-equivalence point for that group, which can be identified as the midpoint of the buffer regions on the titration curve.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase.

Methodology:

-

Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known amount of 8-Aminooctanoic acid is dissolved in the aqueous buffer.

-

Partitioning: A precise volume of the 8-AOA solution is mixed with a precise volume of the saturated n-octanol in a flask.

-

Equilibration: The flask is shaken vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the 8-AOA between the two phases and then left to stand for the phases to separate completely.

-

Concentration Measurement: The concentration of 8-AOA in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as HPLC or a specific colorimetric assay for amino acids.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of 8-AOA in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

The workflow for the shake-flask method is illustrated below.

Caption: Workflow for experimental logP determination.

Determination of Density by Gas Pycnometry

Gas pycnometry is a non-destructive method used to determine the true density of a solid powder.

Methodology:

-

Sample Preparation: A known mass of dry 8-Aminooctanoic acid powder is accurately weighed and placed into the sample chamber of the gas pycnometer.

-

Measurement Principle: The method relies on Boyle's Law. An inert gas, typically helium, is introduced into a reference chamber of known volume at a known pressure.

-

Gas Expansion: A valve is opened, allowing the gas to expand into the sample chamber containing the 8-AOA powder. The gas fills the volume of the chamber not occupied by the solid particles.

-

Pressure Measurement: The final equilibrium pressure of the gas in the connected chambers is measured.

-

Volume Calculation: Based on the initial and final pressures and the known volumes of the chambers, the instrument calculates the volume of the 8-AOA sample, which is the volume of gas displaced by the solid.

-

Density Calculation: The density is calculated by dividing the initial mass of the sample by its measured volume.

Conclusion

8-Aminooctanoic acid is a hydrophilic, crystalline solid with amphoteric properties due to its amino and carboxylic acid functional groups. The data and protocols presented in this guide provide a foundational understanding for researchers and developers working with this compound. It is important to note that some physicochemical properties, such as boiling point and logP, are often predicted and should be experimentally verified for critical applications. The provided methodologies offer standardized approaches for such verifications.

References

8-Aminooctanoic Acid: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of 8-aminooctanoic acid's role as a human metabolite. It addresses its chemical properties, metabolic origins, and the methodologies available for its study, while also highlighting existing knowledge gaps.

Introduction

8-Aminooctanoic acid, also known as 8-aminocaprylic acid, is an omega-amino fatty acid.[1][2][3] Structurally, it is an eight-carbon fatty acid with an amino group at the terminal position.[1][2][3][4] While it is recognized as a human metabolite, there is conflicting information regarding its origin. Some sources categorize it broadly as a human metabolite, while the Human Metabolome Database (HMDB) classifies it as an exogenous compound, meaning it is introduced from external sources and is considered part of the human exposome.[5] This guide will delve into the available data to clarify its metabolic significance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 8-aminooctanoic acid is presented in Table 1. This information is essential for its detection, quantification, and for understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C8H17NO2 | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| IUPAC Name | 8-aminooctanoic acid | [1] |

| Synonyms | 8-Aminocaprylic acid, ω-Aminocaprylic acid, ω-AC | [1] |

| CAS Number | 1002-57-9 | [3] |

| Chemical Class | Medium-chain fatty acid, Amino fatty acid | [5] |

Metabolic Profile

Origin: Endogenous vs. Exogenous

The origin of 8-aminooctanoic acid in the human body is a subject of ongoing clarification. While it has been detected in human blood, the HMDB suggests it is not naturally produced by the human body and is only present in individuals exposed to it.[5] The publication referenced for its detection in blood (PMID: 31557052) is a large-scale study on the "Blood Exposome Database," which catalogues chemicals found in blood from various sources, including environmental and dietary.[4] This supports the hypothesis of an exogenous origin.

However, the possibility of endogenous production, either through undiscovered metabolic pathways or by the gut microbiome, cannot be entirely ruled out. The gut microbiota is known to produce a vast array of metabolites, including various amino acid derivatives.[6][7] While there is no direct evidence of microbial production of 8-aminooctanoic acid from lysine or other precursors, the metabolic capabilities of the gut microbiome are extensive and still under investigation.

Relationship to Lysine Degradation

Lysine, an essential amino acid, is primarily degraded in humans via two main pathways: the saccharopine pathway and the pipecolic acid pathway.[8][9] Extensive reviews and pathway diagrams of lysine metabolism do not include 8-aminooctanoic acid as an intermediate. This suggests that if it is produced endogenously, it is likely not through the canonical lysine degradation pathways.

Quantitative Data

Currently, there is a significant lack of quantitative data on the concentrations of 8-aminooctanoic acid in human tissues and fluids. The study referenced by the HMDB detected its presence in human blood but did not provide concentration levels.[4][5] Further research is required to establish reference ranges in healthy and diseased populations.

Experimental Protocols

General Workflow for LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique suitable for the quantification of low-abundance metabolites like 8-aminooctanoic acid in complex biological samples such as plasma and urine. A general workflow would involve:

-

Sample Preparation:

-

Protein Precipitation: For plasma or serum samples, proteins must be removed, typically by adding a cold organic solvent like acetonitrile or methanol.

-

Derivatization (Optional): To improve chromatographic retention and ionization efficiency, derivatization of the amino group can be performed. However, direct analysis is also possible.

-

Solid-Phase Extraction (SPE): To remove interfering substances and concentrate the analyte.

-

-

Chromatographic Separation:

-

Reversed-Phase (RP) Chromatography: If derivatized, a C18 column can be used.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): For the separation of polar compounds like underivatized amino acids.

-

-

Mass Spectrometric Detection:

-

Electrospray Ionization (ESI): Typically in positive ion mode to protonate the amino group.

-

Multiple Reaction Monitoring (MRM): For high selectivity and sensitivity, specific precursor-to-product ion transitions for 8-aminooctanoic acid and a stable isotope-labeled internal standard would be monitored.

-

Signaling Pathways

To date, there is no scientific literature describing specific signaling pathways in which 8-aminooctanoic acid acts as a signaling molecule. While amino acids, in general, are known to be involved in various signaling cascades, such as the mTOR pathway, the role of 8-aminooctanoic acid in these processes has not been investigated.[10][11][12][13]

Conclusion and Future Directions

8-Aminooctanoic acid is a recognized human metabolite, though its primary origin appears to be exogenous. Key areas for future research include:

-

Clarifying its Origin: Investigating potential endogenous production by the gut microbiome through metagenomic and metabolomic studies.

-

Quantitative Analysis: Developing and validating sensitive analytical methods to determine its concentration in various human tissues and fluids in both healthy and diseased states.

-

Metabolic Fate: Conducting tracer studies to elucidate its metabolic fate and potential downstream metabolites in mammals.

-

Biological Function: Exploring its potential biological activities, including any role in cellular signaling or as a biomarker for exposure or disease.

This technical guide summarizes the current, albeit limited, knowledge on 8-aminooctanoic acid as a human metabolite. It is evident that this compound is an understudied component of the human metabolome, and further research is warranted to fully understand its physiological and pathological significance.

References

- 1. mdpi.com [mdpi.com]

- 2. 8-Aminooctanoic acid | C8H17NO2 | CID 66085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generating the Blood Exposome Database Using a Comprehensive Text Mining and Database Fusion Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for 8-Aminooctanoic acid (HMDB0247418) [hmdb.ca]

- 6. mdpi.com [mdpi.com]

- 7. Multimodal Role of Amino Acids in Microbial Control and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma | Semantic Scholar [semanticscholar.org]

- 9. Autophagy: Are Amino Acid Signals Dependent on the mTORC1 Pathway or Independent? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Autophagy: Are Amino Acid Signals Dependent on the mTORC1 Pathway or Independent? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Diversity of amino acid signaling pathways on autophagy regulation: a novel pathway for arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Aminooctanoic Acid: Structural Analogs and Derivatives in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-aminooctanoic acid, its structural analogs, and derivatives, with a focus on their synthesis, physicochemical properties, biological activities, and applications in modern drug discovery and development. This document is intended to serve as a valuable resource for researchers and professionals in the pharmaceutical and biotechnology industries.

Introduction to 8-Aminooctanoic Acid

8-Aminooctanoic acid, also known as 8-aminocaprylic acid, is an ω-amino fatty acid characterized by an eight-carbon aliphatic chain with a carboxylic acid group at one end and an amino group at the other. This bifunctional nature makes it a versatile building block in medicinal chemistry and materials science. Its derivatives have garnered significant interest for their diverse biological activities and utility as permeation enhancers and linkers in complex drug delivery systems.

Physicochemical Properties

The unique structure of 8-aminooctanoic acid and its derivatives dictates their physicochemical properties, which in turn influence their biological behavior. Key properties include molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | 8-Aminooctanoic Acid | N-Boc-8-aminooctanoic acid | Salcaprozate Sodium (SNAC) |

| Molecular Formula | C₈H₁₇NO₂ | C₁₃H₂₅NO₄ | C₁₅H₂₀NNaO₄ |

| Molecular Weight ( g/mol ) | 159.23[1] | 259.34[1] | 301.31 |

| Topological Polar Surface Area (TPSA) (Ų) | 63.32[1] | 75.63[1] | 89.5 |

| LogP | 1.3703[1] | 2.9363[1] | - |

| Hydrogen Bond Donors | 2[1] | 2[1] | 1 |

| Hydrogen Bond Acceptors | 2[1] | 3[1] | 4 |

| Melting Point (°C) | 194 (dec.) | - | 183 - 185 |

| Solubility | Soluble in water | - | Soluble in DMSO and Methanol (slightly) |

Synthesis of 8-Aminooctanoic Acid and Derivatives

The synthesis of 8-aminooctanoic acid and its derivatives can be achieved through various chemical and biocatalytic routes.

Chemical Synthesis of 8-Aminooctanoic Acid

A common synthetic pathway starts from cyclooctanone, which undergoes a Beckmann or Schmidt rearrangement to form the corresponding lactam, 2-azacyclononanone. Subsequent hydrolysis of the lactam under acidic or basic conditions yields 8-aminooctanoic acid.[1] Another approach involves the reaction of an 8-halogenated octanoic acid ester with a source of nitrogen, followed by hydrolysis.

Synthesis of N-Acyl Derivatives: The Case of Salcaprozate Sodium (SNAC)

A prominent derivative, Salcaprozate Sodium (SNAC) or sodium N-[8-(2-hydroxybenzoyl)amino]octanoate, is a key oral absorption promoter. Its synthesis involves the acylation of 8-aminooctanoic acid with a salicylic acid derivative.

Experimental Protocol: Synthesis of Salcaprozate Sodium (SNAC)

This protocol is adapted from publicly available patent literature.

Materials:

-

8-aminooctanoic acid

-

Methanol

-

Thionyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Acetylsalicyloyl chloride (prepared from acetylsalicylic acid and oxalyl chloride)

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

Esterification of 8-aminooctanoic acid: Dissolve 8-aminooctanoic acid in methanol containing thionyl chloride. Stir the mixture overnight at room temperature.

-

Neutralization: Add triethylamine dissolved in dichloromethane to the mixture to neutralize the excess acid.

-

Acylation: In a separate flask, prepare acetylsalicyloyl chloride by reacting acetylsalicylic acid with oxalyl chloride in DCM. Add this solution to the neutralized 8-aminooctanoate solution in the presence of triethylamine.

-

Hydrolysis: Dissolve the resulting N-acetylsalicyloyl-8-aminooctanoate in methanol and add it to a sodium hydroxide solution to hydrolyze the ester and the acetyl group.

-

Purification: The final product, Salcaprozate Sodium, can be precipitated by adding ethanol and purified by recrystallization.

Biological Activities and Applications

Derivatives of 8-aminooctanoic acid have demonstrated a wide range of biological activities and applications in drug development.

Permeation Enhancement

The most well-documented application of an 8-aminooctanoic acid derivative is the use of Salcaprozate Sodium (SNAC) as an oral permeation enhancer. SNAC is a key component in the oral formulation of the GLP-1 receptor agonist semaglutide, enabling its systemic absorption from the gastrointestinal tract.

Mechanism of Action of SNAC:

SNAC's mechanism as a permeation enhancer is multifaceted:

-

Local pH Modification: SNAC acts as a buffer, locally increasing the pH in the stomach. This protects co-administered drugs like semaglutide from degradation by the acidic environment and the enzyme pepsin.

-

Increased Membrane Fluidity: SNAC transiently increases the fluidity of the gastric epithelial cell membranes.

-

Formation of Non-covalent Complexes: It is hypothesized that SNAC forms non-covalent complexes with the drug molecule, increasing its lipophilicity and facilitating its transcellular transport across the epithelial barrier.

Linkers in Drug Conjugates

The bifunctional nature of 8-aminooctanoic acid makes it an ideal linker for connecting different molecular entities, such as in antibody-drug conjugates (ADCs). The carboxylic acid can be coupled to an antibody, while the amino group can be attached to a cytotoxic payload, or vice versa. The eight-carbon chain provides spatial separation between the antibody and the drug, which can be crucial for maintaining the biological activity of both components.

References

Supramolecular Chemistry of Long-Chain Amino Acids: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The field of supramolecular chemistry, which focuses on the non-covalent interactions that govern the assembly of molecules into larger, functional structures, has seen remarkable advancements through the use of biologically inspired building blocks. Among these, long-chain amino acids and their derivatives have emerged as a versatile class of molecules capable of self-assembling into a variety of nanostructures, including hydrogels, micelles, and vesicles.[1][2][3] Their inherent biocompatibility, biodegradability, and the tunable nature of their self-assembly have positioned them as highly promising materials for a range of biomedical applications, most notably in the realm of drug delivery and tissue engineering.[1][4][5]

This technical guide provides an in-depth exploration of the core principles of the supramolecular chemistry of long-chain amino acids. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, self-assembly mechanisms, and applications. The guide includes detailed experimental protocols for key characterization techniques, quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.

Self-Assembly of Long-Chain Amino Acids

The spontaneous organization of long-chain amino acid derivatives into ordered supramolecular structures is driven by a delicate balance of non-covalent interactions. These include:

-

Hydrophobic Interactions: The long aliphatic chains of these molecules tend to segregate from the aqueous environment, driving their aggregation.[3]

-

Hydrogen Bonding: The amide and carboxyl groups of the amino acid backbone readily form hydrogen bonds, contributing to the stability and directionality of the assembly.[3]

-

π-π Stacking: Aromatic moieties, such as the fluorenyl group in Fmoc-amino acids, can engage in π-π stacking, further stabilizing the resulting nanostructures.[6]

-

Electrostatic Interactions: The charged nature of the amino acid headgroups can lead to repulsive or attractive forces that influence the morphology of the self-assembled structures.[3]

These interactions collectively guide the formation of various architectures, including fibrous networks that entrap water to form hydrogels, spherical micelles with a hydrophobic core for encapsulating lipophilic drugs, and bilayer vesicles capable of encapsulating hydrophilic payloads.[1][2][7]

Quantitative Data on Self-Assembly and Material Properties

The following tables summarize key quantitative parameters related to the self-assembly and mechanical properties of various long-chain amino acid-based systems. This data is crucial for designing materials with desired characteristics for specific applications.

Table 1: Critical Aggregation/Micelle Concentration (CAC/CMC) of N-Acyl Amino Acid Surfactants

| Surfactant | Alkyl Chain Length | Temperature (°C) | CMC (mM) | Reference |

| Sodium N-dodecanoyl sarcosinate | C12 | 25 | 14.6 | [8] |

| Sodium N-lauroyl sarcosinate | C12 | 25 | 14.6 | [9] |

| Sodium N-myristoyl sarcosinate | C14 | 25 | 3.9 | [10] |

| Sodium N-palmitoyl sarcosinate | C16 | 25 | 1.0 | [10] |

| Sodium N-stearoyl sarcosinate | C18 | 25 | 0.3 | [10] |

Table 2: Minimum Gelation Concentration (MGC) of Fmoc-Amino Acids

| Fmoc-Amino Acid | Solvent | MGC (mg/mL) | Reference |

| Fmoc-Phenylalanine (Fmoc-F) | Water (pH switch) | 10 | [11] |

| Fmoc-Tyrosine (Fmoc-Y) | Water (pH switch) | 10 | [11] |

| Fmoc-Tryptophan (Fmoc-W) | Water (pH switch) | 10 | [11] |

| Fmoc-Methionine (Fmoc-M) | Water (pH switch) | 10 | [11] |

| Di-Fmoc-L-lysine | DMSO/Water | 1.7 mM (~1.0 mg/mL) | [12] |

Table 3: Mechanical Properties of Self-Assembled Peptide Hydrogels

| Peptide/System | Concentration | Storage Modulus (G') (Pa) | Frequency (Hz) | Reference |

| Q11 Peptide | 30 mM | 10,500 | 1 | [13] |

| Q11 Peptide | 5 mM | 1,200 | 1 | [13] |

| FDFK12 Peptide | - | > LDLK12 | - | [14] |

| 1m (m=28) graft copolymer | 15 wt% | ~10,000 | ~1 | [15] |

| Agarose | - | ~1,200 | 1 | [16] |

| Collagen | - | ~120 | 1 | [16] |

Applications in Drug Delivery

The unique properties of self-assembled long-chain amino acid structures make them excellent candidates for drug delivery systems.

-

Hydrogels for Sustained Release: The porous, three-dimensional network of hydrogels can encapsulate therapeutic molecules and release them in a sustained manner.[17][18][19] The release kinetics can be tuned by altering the peptide sequence and hydrogel concentration.[19]

-

Stimuli-Responsive Systems: By incorporating specific amino acid sequences or functional groups, these materials can be designed to release their payload in response to environmental cues such as pH or the presence of specific enzymes, which is particularly relevant for targeting diseased tissues like tumors.[12][20]

-

Micelles for Hydrophobic Drugs: The hydrophobic core of micelles provides a suitable environment for the solubilization and delivery of poorly water-soluble drugs.[21]

Table 4: Doxorubicin Release from Peptide-Based Hydrogels

| Hydrogel System | Time (h) | Cumulative Release (%) | pH | Reference |

| Fmoc-FF/(FY)3 (1/1 v/v) | 72 | ~16-28 | - | [18][22] |

| FFWDD Peptide | 24 | ~20 | 7.4 | [23] |

| FFWDD Peptide | 24 | ~60 | 5.5 | [23] |

| F8/FE Composite | 24 | (Retention ~170-200 µM) | - | [19] |

Cellular Uptake and Biological Interaction

The interaction of these nanostructured materials with cells is a critical aspect of their function as drug delivery vehicles. The primary mechanism of cellular uptake for nanoparticles is endocytosis, a process by which the cell internalizes substances by engulfing them in a vesicle.[1][24][25]

Several endocytic pathways have been identified, including:

-

Clathrin-Mediated Endocytosis: This is a receptor-mediated process that involves the formation of clathrin-coated pits on the cell membrane.[25]

-

Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.[2]

-

Macropinocytosis: This process involves the non-specific engulfment of large amounts of extracellular fluid and particles.[2]

The specific pathway utilized by a particular long-chain amino acid-based nanoparticle will depend on its size, shape, and surface chemistry.[26]

Caption: Generalized cellular uptake pathways for nanoparticles via endocytosis.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and characterization of long-chain amino acid-based supramolecular systems.

Synthesis of Fmoc-Amino Acid Hydrogels (pH Switch Method)

This protocol describes the preparation of a hydrogel from an Fmoc-protected amino acid by inducing self-assembly through a change in pH.[11]

Caption: Workflow for Fmoc-amino acid hydrogel synthesis via pH switch.

Procedure:

-

Suspend the desired amount of Fmoc-amino acid (e.g., 40 µmol) in a mixture of deionized water and NaOH solution (e.g., 0.5 M).[10]

-

Stir the suspension magnetically until a homogeneous dispersion is achieved.[10]

-

Slowly add HCl solution (e.g., 0.1 M) to the dispersion while monitoring the pH until a final neutral pH (approximately 7) is reached.[10]

-

Incubate the resulting solution in a thermostated bath at a specific temperature (e.g., 30°C) for a designated period (e.g., 30 minutes) to allow for gelation.[10]

Characterization of Hydrogel Mechanical Properties by Rheology

Rheological measurements are essential for quantifying the viscoelastic properties of hydrogels.[3][4][27]

Caption: Standard workflow for rheological characterization of hydrogels.

Procedure:

-

Time Sweep: To monitor the gelation process, a time sweep is performed at a constant frequency and strain. This determines the time required for the storage modulus (G') to exceed the loss modulus (G'') and reach a plateau, indicating gel formation.[16][27]

-

Strain Sweep (Amplitude Sweep): To identify the linear viscoelastic region (LVER), an amplitude sweep is conducted at a constant frequency. The LVER is the range of strain over which G' and G'' are independent of the applied strain.[3]

-

Frequency Sweep: Within the determined LVER, a frequency sweep is performed to characterize the viscoelastic properties of the hydrogel. This provides information on the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, as a function of frequency.[3][4]

Visualization of Nanostructures by Transmission Electron Microscopy (TEM)

TEM is a powerful technique for visualizing the morphology of self-assembled nanostructures.[28][29]

Negative Staining Protocol for Vesicles:

-

Grid Preparation: Place a carbon-coated TEM grid on a sheet of parafilm. Glow discharge the grid to render the surface hydrophilic.[29][30]

-

Sample Application: Apply a small drop (5-10 µL) of the vesicle suspension onto the grid and allow it to adsorb for 1-2 minutes.[29]

-

Washing: Wick away the excess sample with filter paper and wash the grid by floating it on drops of deionized water to remove any salts or buffer components that may interfere with staining.[29]

-

Staining: Float the grid on a drop of a negative staining solution (e.g., 2% uranyl acetate) for 30-60 seconds.[28][30]

-

Final Blotting and Drying: Carefully blot the grid with filter paper to remove excess stain and allow it to air dry completely before imaging.[28]

Quantification of Drug Loading and Release

Drug Loading Content and Encapsulation Efficiency:

-

Separate the drug-loaded nanoparticles from the unencapsulated drug by centrifugation or dialysis.

-

Lyophilize the nanoparticle formulation to obtain a dry powder.

-

Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent to release the encapsulated drug.

-

Quantify the amount of drug using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, by comparing the absorbance or peak area to a standard curve of the free drug.[31][32][33]

-

Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

-

DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

-

EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

-

In Vitro Drug Release Study:

-

Disperse a known amount of the drug-loaded formulation in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature.

-

At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

-

Quantify the concentration of the released drug in the collected aliquots using an appropriate analytical method.[17][18][23]

-

Plot the cumulative percentage of drug released as a function of time.

Conclusion

Long-chain amino acids represent a highly versatile and promising class of building blocks for the construction of functional supramolecular materials. Their inherent biocompatibility and the tunability of their self-assembly processes make them particularly attractive for applications in drug delivery and regenerative medicine. This technical guide has provided a comprehensive overview of the fundamental principles, quantitative data, and experimental methodologies related to the supramolecular chemistry of these fascinating molecules. The continued exploration of new long-chain amino acid derivatives and a deeper understanding of their self-assembly mechanisms and biological interactions will undoubtedly lead to the development of novel and more effective therapeutic and biomedical technologies.

References

- 1. Endocytosis, intracellular traffic and fate of cell penetrating peptide based conjugates and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems [mdpi.com]

- 3. Relationship between Structure and Rheology of Hydrogels for Various Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rheological Analysis of Hydrogel Materials - TA Instruments [tainstruments.com]

- 5. wilhelm-lab.com [wilhelm-lab.com]

- 6. New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surfactants of Amino Acids | VANABIO [wanabio.com]

- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Exploring Physicochemical Interactions of Different Salts with Sodium N-Dodecanoyl Sarcosinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Modulating the Mechanical Properties of Self-Assembled Peptide Hydrogels via Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 17. researchgate.net [researchgate.net]

- 18. Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug-Peptide Fiber Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. ENDOCYTIC MECHANISMS FOR TARGETED DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cellular uptake and trafficking of peptide-based drug delivery systems for miRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Electron Microscopy Suite [emsuite.stem.open.ac.uk]

- 29. Negative staining TEM - PÔLE FACULTAIRE DE MICROSCOPIE ULTRASTRUCTURALE (PFMU) ELECTRON MICROSCOPY FACILITY - UNIGE [unige.ch]

- 30. Negative Staining | Facility for Electron Microscopy Research - McGill University [mcgill.ca]

- 31. unmc.edu [unmc.edu]

- 32. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 33. iajps.com [iajps.com]

A Historical Perspective on the Discovery of ω-Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the discovery of ω-amino acids, from the early isolations of naturally occurring odd-numbered carbon chain amino acids to the synthesis of their even-numbered counterparts, driven by the burgeoning field of polymer chemistry. The document details the seminal experiments, key researchers, and evolving analytical techniques that have shaped our understanding of these versatile molecules.

Introduction: The Emergence of a Unique Class of Amino Acids

The history of ω-amino acids is a fascinating intersection of natural product chemistry, neurobiology, and polymer science. Unlike their α-amino acid cousins, which are the fundamental building blocks of proteins, ω-amino acids feature an amino group at the terminal, or ω-, position of their carbon chain. This structural distinction imparts unique chemical properties and biological roles. Early discoveries were often serendipitous, stemming from investigations into the composition of biological tissues. Later, the quest for novel synthetic polymers, most notably nylon, spurred the targeted synthesis of specific ω-amino acids on an industrial scale. This guide chronicles these pivotal moments, offering a detailed look at the science and the scientists who brought ω-amino acids to the forefront of chemical and biological research.

The Discovery of Naturally Occurring ω-Amino Acids

γ-Aminobutyric Acid (GABA): A Landmark Discovery in Neuroscience

The discovery of γ-aminobutyric acid (GABA) in the mammalian brain by Eugene Roberts and Sam Frankel in 1950 stands as a landmark achievement in neurobiology.[1][2][3] Their work, published in the Journal of Biological Chemistry, detailed the identification of a previously unknown ninhydrin-reactive compound in brain extracts.[1][4]

Roberts and Frankel utilized the then-emerging technique of paper chromatography to separate and identify amino acids in protein-free extracts of various mouse tissues.[2][4]

-

Sample Preparation: Fresh mouse brain tissue was homogenized and deproteinized to create a protein-free extract.

-

Chromatography: Two-dimensional paper chromatography was employed.

-

Stationary Phase: Whatman No. 1 filter paper.

-

Mobile Phases (Solvent Systems):

-

First dimension: Water-saturated phenol.

-

Second dimension: A mixture of lutidine and ethanol.

-

-

-

Visualization: The chromatograms were sprayed with a ninhydrin solution and heated to reveal the locations of the amino acids as colored spots.[2]

-

Identification: A distinct, abundant spot was observed in brain extracts that did not correspond to any of the known proteinogenic amino acids. Through co-migration with a synthetic standard in multiple solvent systems, this unknown compound was unequivocally identified as γ-aminobutyric acid.[3]

While the original 1950 paper is primarily qualitative, it highlights the significantly higher concentration of GABA in the brain compared to other tissues, where it was found in only trace amounts.[3] Later studies quantified these levels, but the initial discovery was marked by this striking tissue-specific abundance.

The initial discovery of GABA's presence in the brain was a biochemical curiosity. Its function as the major inhibitory neurotransmitter in the central nervous system was not elucidated until 1957.[1] This progression from identification to functional understanding is a classic example of the scientific process.

β-Alanine: From Muscle Peptides to Athletic Performance

β-Alanine was first identified in the early 20th century as a constituent of the dipeptide carnosine, which is found in high concentrations in muscle tissue.[5][6] Unlike GABA, the initial discovery of β-alanine did not immediately point to a singular biological role beyond its presence in this peptide. Its significance as a performance-enhancing supplement in sports nutrition is a much more recent development, primarily from the 1990s onward.[5][6]

The historical method for obtaining β-alanine involved the hydrolysis of carnosine isolated from muscle tissue.

The Synthesis of ω-Amino Acids for Polymer Science

The advent of polymer chemistry, spearheaded by the pioneering work of Wallace Carothers at DuPont, created a demand for bifunctional monomers that could be linked together to form long chains. ω-Amino acids, with their terminal amino and carboxyl groups, were ideal candidates for the synthesis of polyamides.

ε-Aminocaproic Acid and the Dawn of Nylon-6

While Wallace Carothers is credited with the invention of nylon, the specific polyamide known as Nylon-6 is a polymer of ε-aminocaproic acid. The industrial synthesis of this ω-amino acid is intrinsically linked to the production of its cyclic lactam, caprolactam. Caprolactam was first described in the late 1800s, prepared by the cyclization of ε-aminocaproic acid.[7] The industrial production of caprolactam, and by extension ε-aminocaproic acid, began in earnest in the 1940s.[8]

A common laboratory and industrial method for the preparation of ε-aminocaproic acid is the hydrolysis of caprolactam.

-

Reaction: ε-Caprolactam is heated in the presence of a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) and water.

-

Mechanism: The hydrolysis reaction opens the lactam ring to form the open-chain ω-amino acid.

-

Purification: The resulting amino acid can be purified by crystallization or ion-exchange chromatography.

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| ε-Caprolactam | Ba(OH)₂·8H₂O in water/DMSO | 95-103 °C | ε-Aminocaproic acid | 96-99% | US Patent 3,655,748[4] |

| ε-Caprolactam | 20 wt% NaOH | Reflux, 3-5 hours | 6-Aminocaproic acid | Not specified | US Patent 8,809,581 B2[9] |

11-Aminoundecanoic Acid: A Bio-based Monomer from Castor Oil

11-Aminoundecanoic acid is the monomer for Nylon-11, a bioplastic produced from a renewable resource: castor oil.[10][11] The industrial process for its synthesis was developed in the mid-20th century and involves a multi-step chemical transformation of ricinoleic acid, the primary component of castor oil.

The synthesis of 11-aminoundecanoic acid from castor oil is a testament to the ingenuity of industrial chemists in transforming a natural product into a valuable synthetic monomer.

| Starting Material | Key Intermediate | Final Product | Overall Yield | Reference |

| 10-Undecylenic acid | 11-Bromoundecanoic acid | 11-Aminoundecanoic acid | 80.7-90.5% | CN103804209A[12] |

Conclusion: A Continuing Legacy

The discovery of ω-amino acids has traversed a remarkable path from fundamental biological investigation to large-scale industrial application. The initial identification of compounds like GABA opened up new frontiers in neuroscience, leading to the development of numerous pharmaceuticals that target the GABAergic system. Simultaneously, the drive to create novel materials led to the synthesis of ω-amino acids that have become indispensable in the polymer industry. The historical perspective presented in this guide highlights the synergistic relationship between basic scientific curiosity and applied technological innovation. As research continues, the unique properties of ω-amino acids are being explored in new contexts, from drug delivery systems to novel biomaterials, ensuring their continued importance in science and industry.

References

- 1. gamma-Aminobutyric acid in brain: its formation from glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JBC: The discovery of GABA in the brain [asbmb.org]

- 3. Gamma-aminobutyric acid - Scholarpedia [scholarpedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Collection: Wallace Hume Carothers materials on Nylon | Hagley Museum and Library Archives [findingaids.hagley.org]

- 6. codeage.com [codeage.com]

- 7. Caprolactam - Wikipedia [en.wikipedia.org]

- 8. Progress of ε-Caprolactam Manufacturing Method [jstage.jst.go.jp]

- 9. US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]

- 10. castoroil.in [castoroil.in]

- 11. researchgate.net [researchgate.net]

- 12. CN103804209A - Method for preparing 11-aminoundecanoic acid by utilizing 10-undecenoic acid - Google Patents [patents.google.com]

8-Aminooctanoic acid in the context of fatty acid metabolism.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminooctanoic acid, a medium-chain omega-amino fatty acid, has been identified as a human metabolite, yet its precise role within the intricate network of fatty acid metabolism remains to be fully elucidated.[1][2][3][4][5][6][7] This technical guide consolidates the current understanding of 8-aminooctanoic acid in the context of fatty acid oxidation, exploring its potential as a metabolic modulator. While direct inhibitory effects on key enzymes such as carnitine palmitoyltransferase I (CPT1) are not yet firmly established in the literature, the metabolic fate of structurally related compounds suggests that 8-aminooctanoic acid likely enters the fatty acid oxidation pathway. This document provides a comprehensive overview of the metabolic pathways, detailed experimental protocols to investigate its effects, and a discussion of its potential as a subject for future research in metabolic diseases and drug development.

Introduction to 8-Aminooctanoic Acid

8-Aminooctanoic acid is an eight-carbon fatty acid distinguished by the presence of an amino group at the terminal (omega) position of its aliphatic chain.[1][2][3][5][7] Classified as a medium-chain fatty acid (MCFA), it possesses unique physicochemical properties that may influence its biological activity.[4][6] Its detection in human blood suggests it is part of the human metabolome, although its origins, whether endogenous or exogenous, are not fully understood.[4][6] The structural similarity to octanoic acid, a well-studied MCFA, provides a foundation for hypothesizing its metabolic pathway and potential interactions with the enzymes governing fatty acid oxidation.

The Central Role of Fatty Acid β-Oxidation

Fatty acid β-oxidation is a critical catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2, which are essential for cellular energy production through the citric acid cycle and oxidative phosphorylation. This process occurs primarily within the mitochondria and is tightly regulated.

The key steps in the mitochondrial β-oxidation of a saturated fatty acid like octanoic acid are:

-

Activation: The fatty acid is activated in the cytoplasm by acyl-CoA synthetase (ACS) to form an acyl-CoA thioester. This step requires ATP.

-

Mitochondrial Transport: Short- and medium-chain fatty acids like octanoic acid can cross the mitochondrial membranes and are activated to their CoA esters in the mitochondrial matrix. Longer-chain fatty acids require the carnitine shuttle, which involves carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane, carnitine-acylcarnitine translocase, and carnitine palmitoyltransferase II (CPT2) on the inner mitochondrial membrane.

-

β-Oxidation Spiral: Inside the mitochondrial matrix, the acyl-CoA undergoes a four-step cycle, with each cycle shortening the acyl chain by two carbons and producing one molecule each of acetyl-CoA, FADH2, and NADH. The steps are:

-

Dehydrogenation by acyl-CoA dehydrogenase.

-

Hydration by enoyl-CoA hydratase.

-

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.

-

Thiolysis by β-ketothiolase.

-

This cycle repeats until the entire fatty acid chain is converted to acetyl-CoA molecules.

Potential Interaction of 8-Aminooctanoic Acid with Fatty Acid Metabolism

While direct experimental evidence is limited, the metabolism of a derivative of 8-aminooctanoic acid, 8-[(1H-1,2,3-benzotriazol-1-yl)amino]octanoic acid (8-BOA), has been shown to proceed via β-oxidation, with its metabolites also exhibiting biological activity.[8] This strongly suggests that 8-aminootanoic acid itself can be recognized by the enzymes of the fatty acid metabolic pathway.

Activation by Acyl-CoA Synthetase

For 8-aminootanoic acid to be metabolized through β-oxidation, it must first be converted to its corresponding acyl-CoA thioester, 8-aminooctanoyl-CoA. This activation is catalyzed by acyl-CoA synthetases. While no studies have specifically demonstrated 8-aminootanoic acid as a substrate for these enzymes, the broad substrate specificity of some acyl-CoA synthetases for medium-chain fatty acids makes this a plausible initial step. The presence of the terminal amino group may, however, influence the binding affinity and catalytic efficiency of this reaction.

Hypothetical Role as a Modulator of CPT1

Carnitine palmitoyltransferase I (CPT1) is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for oxidation. Some studies have shown that certain amino acids can inhibit CPT1 activity in hepatocytes. This raises the possibility that 8-aminootanoic acid, possessing both a fatty acid and an amino acid-like character, could act as a modulator of CPT1. The terminal amino group might interact with the enzyme's active site or allosteric sites, potentially leading to competitive or non-competitive inhibition. However, without direct experimental data, this remains a hypothesis.

The following diagram illustrates the potential points of interaction of 8-aminootanoic acid within the fatty acid oxidation pathway.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data, such as IC50 values or enzyme kinetic parameters, specifically detailing the inhibitory effects of 8-aminootanoic acid on the enzymes of fatty acid metabolism. Research on the related C8 fatty acid, octanoic acid, has provided some quantitative insights into its metabolic effects, which are summarized in the table below for comparative context.

| Parameter | Value | Organism/System | Comments | Reference |

| Octanoic Acid-stimulated Mitochondrial Respiration | ||||

| Maximal Respiration (with octanoate) | Tendency to increase (+45%) | Skinned muscle fibers (mice) | Suggests octanoic acid is an effective fuel for mitochondrial respiration. | [3] |

| 8-Methyl Nonanoic Acid (a related MCFA) Effects | ||||

| AMPK Activation | Increased | 3T3-L1 adipocytes | Activation of AMPK can suppress lipogenic processes. | [9] |

| Lipid Accumulation | Decreased | 3T3-L1 adipocytes (during starvation) | Indicates a role in modulating cellular lipid stores. | [9] |

Experimental Protocols

To elucidate the precise role of 8-aminootanoic acid in fatty acid metabolism, a series of well-defined experiments are required. The following protocols are adapted from established methodologies for studying fatty acid oxidation and mitochondrial function.

Acyl-CoA Synthetase Activity Assay

This assay determines if 8-aminootanoic acid can be activated to its CoA ester.

Principle: The activity of acyl-CoA synthetase is measured by a coupled reaction where the product, acyl-CoA, is used in a subsequent reaction that generates a fluorescent signal.

Materials:

-

Acyl-CoA Synthetase Assay Kit (e.g., from Abcam, ab273315)

-

8-Aminooctanoic acid

-

Control fatty acid (e.g., octanoic acid)

-

Cell or tissue lysates

-

Microplate reader with fluorescence detection (Ex/Em = 535/587 nm)

Procedure:

-

Prepare samples (cell or tissue lysates) as per the kit instructions.

-

Prepare a standard curve using the provided standard.

-

In a 96-well plate, add the reaction mix containing ATP, Coenzyme A, and the coupling enzymes.

-

Add the substrate: 8-aminootanoic acid to the test wells, octanoic acid to the positive control wells, and buffer to the negative control wells.

-

Add the sample (lysate) to initiate the reaction.

-

Measure the fluorescence kinetically at 37°C.

-

Calculate the acyl-CoA synthetase activity based on the rate of fluorescence increase and the standard curve.

The following diagram outlines the workflow for this experiment.

CPT1 Activity Assay in Permeabilized Cells

This assay measures the effect of 8-aminootanoic acid on the rate-limiting step of long-chain fatty acid oxidation.

Principle: The activity of CPT1 is determined by measuring the rate of oxygen consumption in permeabilized cells provided with a long-chain fatty acid substrate. Inhibition of CPT1 will result in a decreased oxygen consumption rate.

Materials:

-

Seahorse XF Analyzer (or similar respirometry system)

-

Cell culture plates

-

Permeabilization agent (e.g., saponin)

-

Long-chain fatty acid substrate (e.g., palmitoyl-CoA)

-

L-carnitine

-

8-Aminooctanoic acid

-

Known CPT1 inhibitor (e.g., etomoxir) as a positive control

Procedure:

-

Culture cells to confluence in a Seahorse XF plate.

-

Permeabilize the cells with saponin to allow direct access of substrates to the mitochondria.

-

Add the assay medium containing L-carnitine and the substrate (palmitoyl-CoA).

-

Inject 8-aminootanoic acid at various concentrations into the wells.

-

Inject etomoxir as a positive control for CPT1 inhibition.

-

Measure the oxygen consumption rate (OCR) in real-time using the Seahorse XF Analyzer.

-

Analyze the data to determine the effect of 8-aminootanoic acid on CPT1-mediated respiration.

The logical flow of this experiment is depicted in the diagram below.

Cellular Respiration Assay with Intact Cells

This assay provides a broader view of how 8-aminootanoic acid affects overall cellular metabolism.

Principle: The oxygen consumption rate (OCR) of intact cells is measured in the presence of 8-aminootanoic acid to assess its impact on mitochondrial respiration when it is provided as a potential fuel source or modulator.

Materials:

-

Seahorse XF Analyzer

-

Cell culture plates

-

Assay medium

-

8-Aminooctanoic acid

-

Other substrates (e.g., glucose, glutamine, palmitate)

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Seed cells in a Seahorse XF plate and allow them to adhere.

-

Replace the culture medium with the assay medium.

-

Inject 8-aminootanoic acid into the wells.

-

Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Measure the OCR throughout the experiment.

-

Analyze the data to determine the effect of 8-aminootanoic acid on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Future Directions and Conclusion

The current body of evidence suggests that 8-aminootanoic acid is a component of the human metabolome with the potential to interact with fatty acid metabolism pathways. The metabolism of a derivatized form via β-oxidation provides a strong rationale for investigating 8-aminootanoic acid as a substrate for this pathway. Furthermore, its unique structure as an omega-amino fatty acid warrants investigation into its potential modulatory effects on key regulatory enzymes like CPT1.

Future research should focus on:

-

Enzyme Kinetics: Determining if 8-aminootanoic acid is a substrate for acyl-CoA synthetases and measuring the kinetic parameters (Km and Vmax).

-

Inhibitory Studies: Quantifying the direct effect of 8-aminootanoic acid and its potential CoA ester on the activity of CPT1 and other enzymes of β-oxidation to determine IC50 values.

-

Metabolomic Analysis: Tracing the metabolic fate of isotopically labeled 8-aminootanoic acid in cellular models to identify its downstream metabolites.

-

In Vivo Studies: Investigating the physiological effects of 8-aminootanoic acid supplementation on energy metabolism and metabolic health in animal models.

References

- 1. Omega-3 supplementation alters mitochondrial membrane composition and respiration kinetics in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 8-Aminooctanoic acid | 1002-57-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. scitechnol.com [scitechnol.com]

- 6. Human Metabolome Database: Showing metabocard for 8-Aminooctanoic acid (HMDB0247418) [hmdb.ca]

- 7. 8-Aminooctanoic acid | C8H17NO2 | CID 66085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Update on lipids and mitochondrial function: impact of dietary n-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and functional interaction of fatty acids with human liver fatty acid-binding protein (L-FABP) T94A variant - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Fmoc-8-Aminooctanoic Acid-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient coupling of Fmoc-8-Aminooctanoic acid-OH (Fmoc-8-Ado-OH), a common long-chain aliphatic linker, in Solid-Phase Peptide Synthesis (SPPS). The use of such linkers is crucial in various applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and peptide-based diagnostics, where precise spacing between moieties is required.

Introduction

Fmoc-8-Aminooctanoic acid-OH serves as a flexible, hydrophilic spacer arm to connect peptides, labels, or cytotoxic drugs. Its successful incorporation into a peptide sequence is dependent on the selection of an appropriate coupling strategy to ensure high yield and purity. This note outlines standard protocols using common coupling reagents and provides a comparative summary of their expected performance. While specific quantitative data for the coupling efficiency of Fmoc-8-Ado-OH is not extensively published in comparative studies, the protocols provided are based on established methods for sterically unhindered amino acids and linkers in Fmoc-SPPS. Efficient and complete coupling reactions have been reported using reagents like HBTU.[1]

Comparative Performance of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency in SPPS. For a non-sterically hindered linker like Fmoc-8-Aminooctanoic acid-OH, several standard coupling reagents can be employed effectively. The following table summarizes the general performance characteristics of commonly used reagents.

| Coupling Reagent/Method | Activating Agent(s) | Relative Reactivity | Key Advantages | Potential Disadvantages |

| Uronium/Aminium Salts | HATU / DIPEA or Collidine | Very High | Fast reaction kinetics; highly effective for standard and hindered couplings.[2][3] | Potential for guanidinylation of the N-terminus if used in excess.[3] |

| HBTU / DIPEA | High | Efficient and widely used for routine couplings; cost-effective.[1] | Can be less effective for particularly difficult sequences compared to HATU.[2] | |

| Carbodiimide Method | DIC / HOBt | Moderate | Cost-effective; low risk of racemization when used with HOBt.[4] | Slower reaction times compared to uronium salts; formation of insoluble DCU byproduct with DCC. |

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-8-Aminooctanoic acid-OH onto a resin-bound peptide with a free N-terminal amine. These protocols are based on standard Fmoc-SPPS procedures.[4]

General Fmoc-SPPS Workflow

A typical cycle in Fmoc-SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid (in this case, Fmoc-8-Ado-OH).

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with fast reaction times.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-8-Aminooctanoic acid-OH (3 equivalents)

-

HATU (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-8-Ado-OH and HATU in DMF.

-

Add DIPEA or collidine to the mixture and agitate for 1-2 minutes for pre-activation.

-

Add the activated solution to the resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.

-

-

Monitoring and Washing:

-

Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative test indicates complete coupling.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Protocol 2: Coupling using HBTU

This is a reliable and cost-effective method for routine coupling of linkers like Fmoc-8-Ado-OH.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-8-Aminooctanoic acid-OH (3 equivalents)

-

HBTU (2.9 equivalents)

-

HOBt (3 equivalents)

-

DIPEA (6 equivalents)

-

DMF, peptide synthesis grade

-

DCM, peptide synthesis grade

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 as described in Protocol 1.

-

Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-8-Ado-OH, HBTU, and HOBt in a minimal amount of DMF.

-

Add DIPEA to the activation mixture and agitate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 30-120 minutes at room temperature.

-

-

Monitoring and Washing: Follow step 4 as described in Protocol 1.

Protocol 3: Coupling using DIC/HOBt

This carbodiimide-based method is a classic approach that minimizes the risk of racemization, although this is not a concern for Fmoc-8-Ado-OH.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-8-Aminooctanoic acid-OH (3 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

-

HOBt (3 equivalents)

-

DMF, peptide synthesis grade

-

DCM, peptide synthesis grade

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 as described in Protocol 1.

-

Coupling:

-

Swell the resin in DMF.

-

In a separate vessel, dissolve Fmoc-8-Ado-OH and HOBt in DMF.

-

Add the Fmoc-8-Ado-OH/HOBt solution to the resin, followed by the addition of DIC.

-

Agitate the mixture for 1-4 hours at room temperature.

-

-

Monitoring and Washing: Follow step 4 as described in Protocol 1.

Signaling Pathways and Logical Relationships

The logical flow of the decision-making process for selecting a coupling protocol for Fmoc-8-Ado-OH can be visualized as follows:

References

Application Notes and Protocols: 8-Aminooctanoic Acid as a Flexible Linker in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug design, the choice of a linker molecule to connect different functional domains is a critical determinant of the final construct's biological activity, stability, and pharmacokinetic profile. 8-Aminooctanoic acid (Aoc) has emerged as a versatile and effective flexible linker. Its eight-carbon alkyl chain provides a balance of flexibility and hydrophobicity, enabling its use in a variety of applications, from radiolabeled imaging agents to peptide-drug conjugates. This document provides detailed application notes and protocols for the incorporation and utilization of 8-aminooctanoic acid in peptide synthesis.

Properties and Advantages of 8-Aminooctanoic Acid Linkers

8-Aminooctanoic acid is an omega-amino acid with a linear eight-carbon chain, possessing a terminal amino group and a terminal carboxylic acid group. This bifunctional nature allows for its straightforward incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS).

Key Advantages:

-

Flexibility: The saturated alkyl chain of 8-Aoc offers significant conformational freedom, allowing the linked peptide or functional group to orient itself optimally for interaction with its target.

-

Hydrophobicity: The hydrocarbon nature of the linker can influence the overall physicochemical properties of the peptide. This can be leveraged to enhance membrane interactions or modulate solubility.

-

Stability: The all-carbon backbone of 8-aminooctanoic acid is chemically robust and resistant to enzymatic degradation, contributing to the in vivo stability of the final peptide construct.

-

Tunable Length: While this document focuses on the C8 linker, the principles can be extended to other aminoalkanoic acids of varying lengths, allowing for fine-tuning of the spacer distance between functional moieties.

Applications of 8-Aminooctanoic Acid Linkers

The unique properties of the 8-aminooctanoic acid linker have led to its use in a range of applications within peptide science and drug development.

Radiolabeled Peptides for Molecular Imaging

A prominent application of the 8-Aoc linker is in the development of radiolabeled peptides for diagnostic imaging. The linker serves as a spacer between the chelating agent (which binds the radioisotope) and the targeting peptide. This separation is often crucial to prevent the bulky chelator-radioisotope complex from sterically hindering the peptide's interaction with its biological target.

Example: Melanoma Imaging with 99mTc-labeled α-MSH Peptides

Studies have demonstrated that incorporating an 8-aminooctanoic acid linker into a 99mTc-labeled lactam bridge-cyclized α-melanocyte-stimulating hormone (α-MSH) peptide significantly enhances its uptake in melanoma cells.[1][2] The α-MSH peptide targets the melanocortin-1 receptor (MC1R), which is overexpressed on melanoma cells.

Signaling Pathway of MC1R in Melanocytes

Peptide-Drug Conjugates (PDCs)

In peptide-drug conjugates, a linker tethers a cytotoxic drug to a peptide that targets a specific receptor on cancer cells. The flexibility and stability of the 8-Aoc linker can be advantageous in this context, ensuring that the drug is stably attached during circulation and that the peptide can effectively bind to its target. While specific examples detailing 8-aminooctanoic acid in clinically approved PDCs are not as prevalent as in the imaging field, the principles of using alkyl chain linkers like 6-aminohexanoic acid are well-established for improving the properties of PDCs.[3]

Enzyme Immobilization and Immunoassays

The 8-aminooctanoic acid linker can be used to immobilize enzymes onto solid supports. The spacer arm allows the enzyme to retain its conformational flexibility and substrate accessibility, which can lead to increased enzymatic activity compared to direct, spacer-free immobilization.[1] In the context of enzyme-linked immunosorbent assays (ELISAs), similar linkers have been shown to improve the coating efficiency of peptides onto polystyrene plates and enhance the sensitivity of the assay by projecting the hapten into the aqueous environment for better antibody recognition.[4]

Quantitative Data Presentation

The choice of linker can significantly impact the biological activity of a peptide. The following tables summarize comparative data from a study on 99mTc-labeled α-MSH peptides for melanoma imaging, where 8-aminooctanoic acid (Aoc) was compared with other linkers: a three-glycine linker (GGG), a glycine-serine-glycine linker (GSG), and a polyethylene glycol-based linker (PEG2).

Table 1: In Vitro MC1 Receptor Binding Affinity [2]

| Peptide Construct | Linker | IC50 (nM) |

| HYNIC-GGGNle-CycMSHhex | -Gly-Gly-Gly- | 0.7 ± 0.1 |

| HYNIC-GSGNle-CycMSHhex | -Gly-Ser-Gly- | 0.8 ± 0.09 |

| HYNIC-PEG2Nle-CycMSHhex | -PEG2- | 0.4 ± 0.08 |

| HYNIC-AocNle-CycMSHhex | -8-Aminooctanoic acid- | 0.3 ± 0.06 |

Lower IC50 values indicate higher binding affinity.

Table 2: Biodistribution in B16/F1 Melanoma-Bearing Mice (2h post-injection) [5]

| Peptide Construct | Linker | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio |

| 99mTc(EDDA)-HYNIC-GGGNle-CycMSHhex | -Gly-Gly-Gly- | 9.78 ± 3.40 | 18.11 | 91.40 |

| 99mTc(EDDA)-HYNIC-GSGNle-CycMSHhex | -Gly-Ser-Gly- | 7.41 ± 4.26 | 21.17 | 100.13 |

| 99mTc(EDDA)-HYNIC-PEG2Nle-CycMSHhex | -PEG2- | 14.32 ± 2.82 | 37.68 | 204.57 |

| 99mTc(EDDA)-HYNIC-AocNle-CycMSHhex | -8-Aminooctanoic acid- | 22.30 ± 1.72 | 57.59 | 527.80 |

%ID/g = percentage of injected dose per gram of tissue.

These data clearly indicate that the incorporation of the 8-aminooctanoic acid linker resulted in the highest binding affinity and tumor uptake among the tested linkers in this specific peptide scaffold.

Experimental Protocols

The following protocols provide a general framework for the incorporation of Fmoc-8-aminooctanoic acid into a peptide sequence using an automated solid-phase peptide synthesizer.